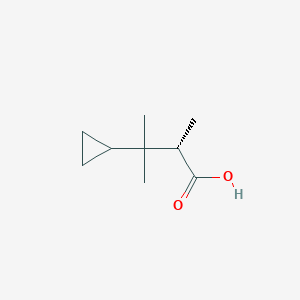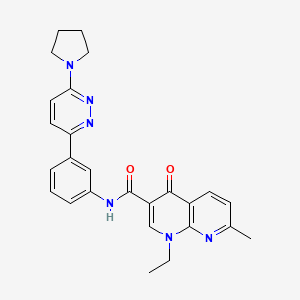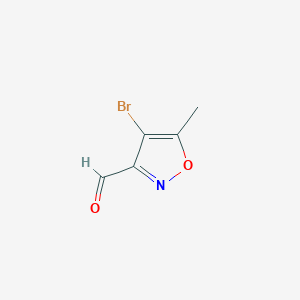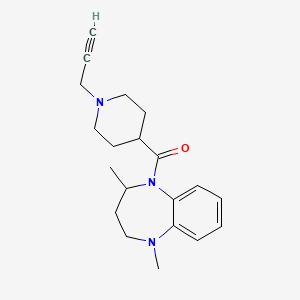
(2S)-3-Cyclopropyl-2,3-dimethylbutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-3-Cyclopropyl-2,3-dimethylbutanoic acid, also known as CPDMB, is a chemical compound that belongs to the family of carboxylic acids. It is a chiral molecule, meaning it has a non-superimposable mirror image. CPDMB is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of (2S)-3-Cyclopropyl-2,3-dimethylbutanoic acid is not fully understood. However, it is believed to act as a chiral building block in the synthesis of various pharmaceuticals and agrochemicals. It may also have potential therapeutic effects due to its chiral nature.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2S)-3-Cyclopropyl-2,3-dimethylbutanoic acid are not well documented. However, it is believed to have potential therapeutic effects due to its chiral nature. It may also have potential toxic effects, but further research is needed to confirm this.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of (2S)-3-Cyclopropyl-2,3-dimethylbutanoic acid is its chiral nature, which makes it a useful building block in the synthesis of various pharmaceuticals and agrochemicals. It is also relatively easy to synthesize using various methods. However, one of the limitations of (2S)-3-Cyclopropyl-2,3-dimethylbutanoic acid is its cost, as it can be expensive to produce high enantiomeric purity. It may also have potential toxic effects, which can limit its use in certain applications.
Orientations Futures
There are various future directions for (2S)-3-Cyclopropyl-2,3-dimethylbutanoic acid research. One potential direction is the development of new synthesis methods that are more efficient and cost-effective. Another direction is the study of (2S)-3-Cyclopropyl-2,3-dimethylbutanoic acid's potential therapeutic effects, particularly in the treatment of cancer, Alzheimer's disease, and diabetes. Further research is also needed to determine the potential toxic effects of (2S)-3-Cyclopropyl-2,3-dimethylbutanoic acid and its safety for use in various applications.
Conclusion
In conclusion, (2S)-3-Cyclopropyl-2,3-dimethylbutanoic acid is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. It has potential therapeutic effects due to its chiral nature and has been studied for its potential use in the treatment of various diseases. (2S)-3-Cyclopropyl-2,3-dimethylbutanoic acid has advantages and limitations for lab experiments and various future directions for research. Further research is needed to fully understand the mechanism of action and potential toxic effects of (2S)-3-Cyclopropyl-2,3-dimethylbutanoic acid.
Méthodes De Synthèse
(2S)-3-Cyclopropyl-2,3-dimethylbutanoic acid can be synthesized using various methods, including asymmetric synthesis, enzymatic resolution, and chemical synthesis. One of the most commonly used methods is asymmetric synthesis, which involves the use of chiral catalysts to selectively produce one enantiomer of (2S)-3-Cyclopropyl-2,3-dimethylbutanoic acid. Enzymatic resolution is another method that involves the use of enzymes to separate the enantiomers of (2S)-3-Cyclopropyl-2,3-dimethylbutanoic acid. Chemical synthesis is also used to produce (2S)-3-Cyclopropyl-2,3-dimethylbutanoic acid, but it is less commonly used due to the difficulty in obtaining high enantiomeric purity.
Applications De Recherche Scientifique
(2S)-3-Cyclopropyl-2,3-dimethylbutanoic acid has various scientific research applications, including its use as an intermediate in the synthesis of pharmaceuticals and agrochemicals. It is also used in the synthesis of chiral ligands, which are used in asymmetric catalysis. (2S)-3-Cyclopropyl-2,3-dimethylbutanoic acid has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes. It has also been studied for its potential use as a chiral building block in the synthesis of new drugs.
Propriétés
IUPAC Name |
(2S)-3-cyclopropyl-2,3-dimethylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-6(8(10)11)9(2,3)7-4-5-7/h6-7H,4-5H2,1-3H3,(H,10,11)/t6-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URPUGOPIDYZVGG-ZCFIWIBFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)C(C)(C)C1CC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)O)C(C)(C)C1CC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-3-Cyclopropyl-2,3-dimethylbutanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-chloro-2-methoxybenzamide](/img/structure/B2644444.png)
![2-chloro-N-({3-[2-(morpholin-4-yl)ethoxy]phenyl}methyl)pyridine-4-carboxamide](/img/structure/B2644447.png)
![4-methyl-6-(methylsulfanyl)-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]-2-(thiophen-2-yl)pyrimidine-5-carboxamide](/img/structure/B2644448.png)

![N-(2,4-dimethoxyphenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2644453.png)

![(Z)-13-acetyl-2-(2-hydroxy-3-methoxybenzylidene)-5-methyl-5,11-dihydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocin-1(2H)-one](/img/structure/B2644455.png)
![5-(4-Bromophenyl)-4-(4-(2-methoxyphenyl)piperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B2644456.png)
![4-methyl-6-(methylsulfanyl)-2-(propan-2-yl)-5-{1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carbonyl}pyrimidine](/img/structure/B2644457.png)
![4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzenecarbaldehyde oxime](/img/structure/B2644459.png)
![N-[(4-chlorophenyl)methyl]-4-[(4-oxothieno[3,2-d]triazin-3-yl)methyl]benzamide](/img/structure/B2644460.png)
